

A Comparative Guide to GSK2193874 and RN-1734 for In Vivo Research

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Compound of Interest		
Compound Name:	GSK3395879	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent TRPV4 channel antagonists, GSK2193874 and RN-1734, for their application in in vivo studies. This document summarizes their performance, supported by experimental data, to aid in the selection of the most suitable compound for your research needs.

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel implicated in a variety of physiological and pathophysiological processes, making it a compelling target for therapeutic intervention. Both GSK2193874, developed by GlaxoSmithKline, and RN-1734 are selective antagonists of TRPV4, yet they exhibit distinct characteristics in terms of potency, pharmacokinetic profiles, and applications in preclinical models. While the user initially inquired about **GSK3395879**, no public data exists for this compound. Therefore, this guide focuses on the well-characterized GSK compound, GSK2193874, as a representative TRPV4 antagonist from GlaxoSmithKline for a meaningful comparison with RN-1734.

At a Glance: Key Quantitative Data

The following tables provide a structured overview of the quantitative parameters for GSK2193874 and RN-1734, facilitating a direct comparison of their in vitro potency and in vivo pharmacokinetic properties.



Parameter	GSK2193874	RN-1734	Reference
Target	Transient Receptor Potential Vanilloid 4 (TRPV4)	Transient Receptor Potential Vanilloid 4 (TRPV4)	[1][2]
Mechanism of Action	Selective Antagonist	Selective Antagonist	[1][2]
Molecular Weight (g/mol)	691.62	353.31	[2][3]

Table 1: General Properties

Species	GSK2193874 IC50	RN-1734 IC50	Reference
Human	40 nM	2.3 μΜ	[1][2]
Rat	2 nM	3.2 μΜ	[1][2]
Mouse	Not specified	5.9 μΜ	[4]

Table 2: In Vitro Potency (IC50)



Species	Parameter	GSK2193874	RN-1734	Reference
Rat	IV Clearance	7.3 mL/min/kg	Not available	[3][5]
Oral Half-life (t1/2)	10 hours	Not available	[3][5]	
Oral Bioavailability (%F)	31%	Not available	[3][5]	
Dog	IV Clearance	6.9 mL/min/kg	Not available	[3][5]
Oral Half-life (t1/2)	31 hours	Not available	[3][5]	
Oral Bioavailability (%F)	53%	Not available	[3][5]	_

Table 3: Pharmacokinetic Parameters

Signaling Pathways and Mechanism of Action

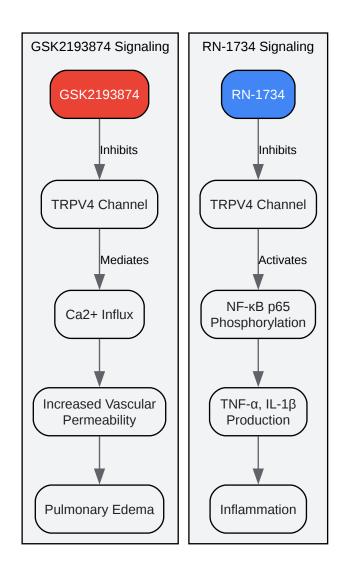
Both GSK2193874 and RN-1734 exert their effects by selectively blocking the TRPV4 ion channel, thereby inhibiting the influx of calcium (Ca2+) and other cations into the cell. However, their downstream consequences on signaling pathways have been explored in different contexts.

GSK2193874 has been shown to negatively regulate vasoconstriction through a mechanism that may involve direct, Ca2+-independent activation of endothelial TRPV4 channels by signaling molecules from smooth muscle cells.[6] Its primary therapeutic potential has been investigated in the context of heart failure, where it prevents and resolves pulmonary edema by inhibiting TRPV4-mediated increases in vascular permeability.[7][8]

RN-1734 has been demonstrated to suppress the activation of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] Specifically, it inhibits the phosphorylation of the p65 subunit of NF-kB, leading to a reduction in the production of pro-



inflammatory cytokines such as TNF- α and IL-1 β .[2][9] This mechanism underlies its therapeutic potential in inflammatory conditions, such as demyelination.



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Caption: Signaling pathways of GSK2193874 and RN-1734.

In Vivo Experimental Protocols and Performance GSK2193874 in a Murine Model of Heart Failure-Induced Pulmonary Edema

Objective: To evaluate the efficacy of GSK2193874 in preventing and resolving pulmonary edema in a mouse model of myocardial infarction.[1]

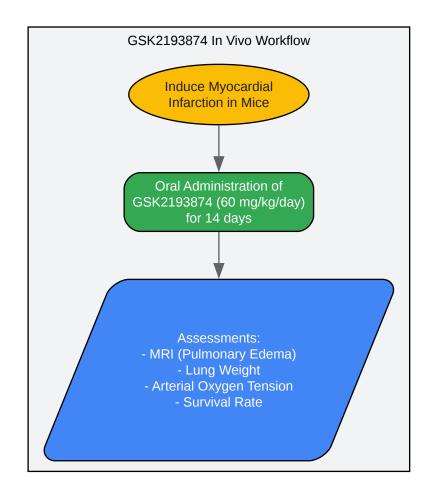


Methodology:

- Animal Model: Myocardial infarction was induced in mice to create a heart failure model.
- Dosing Regimen: GSK2193874 was administered orally at a dose of 60 mg/kg/day for 14 days.[1]
- Endpoint Measurements:
 - Pulmonary edema was assessed using magnetic resonance imaging (MRI) and by measuring lung weight.[1]
 - Arterial oxygen tension was measured to determine respiratory function.[1]
 - Survival rates were monitored over the course of the study.[1]

Performance: GSK2193874 demonstrated significant efficacy in both preventing and resolving pulmonary edema in this model. The treatment led to improved arterial oxygen tension and increased survival rates in the treated group compared to the vehicle control.[1]





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Caption: Experimental workflow for GSK2193874 in a heart failure model.

RN-1734 in a Cuprizone-Induced Mouse Model of Demyelination

Objective: To investigate the therapeutic potential of RN-1734 in a mouse model of demyelination.[9]

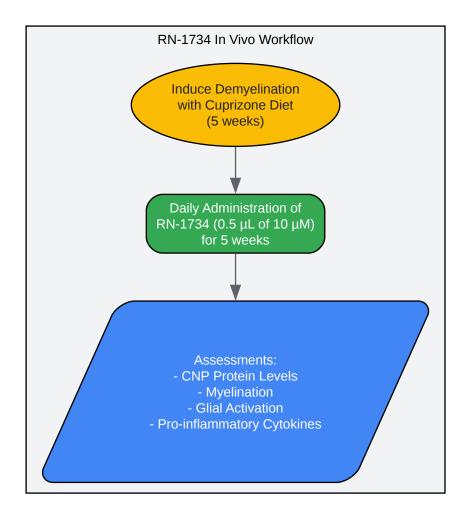
Methodology:

- Animal Model: Demyelination was induced in C57BL/6 mice by feeding them a diet containing 0.2% cuprizone for 5 weeks.
- Dosing Regimen: RN-1734 was administered daily for 5 weeks via a microinjector pump at a dose of 0.5 μ L of a 10 μ M solution.[4]



- Endpoint Measurements:
 - The levels of 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNP), a myelin-associated protein, were quantified.[9]
 - The extent of myelination was assessed through histological analysis.
 - Glial activation and the production of pro-inflammatory cytokines were also evaluated.

Performance: Treatment with RN-1734 significantly reversed the decrease in CNP protein levels and improved myelination in the cuprizone-induced demyelination mouse model.[4][9] It also inhibited glial activation and the production of TNF- α and IL-1 β .[9]



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Caption: Experimental workflow for RN-1734 in a demyelination model.



Summary and Conclusion

GSK2193874 and RN-1734 are both valuable tools for investigating the role of TRPV4 in various biological processes.

GSK2193874 stands out for its high potency, particularly for rat TRPV4, and its oral bioavailability, which makes it well-suited for chronic in vivo studies.[3][5] Its demonstrated efficacy in rodent and canine models of heart failure-induced pulmonary edema highlights its potential for cardiovascular research.[7][8]

RN-1734, while less potent than GSK2193874, has been effectively utilized in models of neuroinflammation and pain.[9][10] Its ability to modulate the NF-kB signaling pathway provides a clear mechanistic basis for its anti-inflammatory effects.[9]

The choice between GSK2193874 and RN-1734 will ultimately depend on the specific research question and the experimental model. For studies requiring high potency and oral administration in the context of cardiovascular disease, GSK2193874 is a strong candidate. For investigations into neuroinflammatory conditions where modulation of the NF-κB pathway is of interest, RN-1734 presents a well-characterized option. It is important to note the lack of publicly available data for direct head-to-head in vivo comparisons and comprehensive toxicity profiles for both compounds. Researchers should carefully consider the available data and their specific experimental needs when selecting the appropriate TRPV4 antagonist.

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